molecular formula C13H13ClN4O2S B2550659 N-(2-chlorobenzyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 872629-63-5

N-(2-chlorobenzyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No. B2550659
CAS RN: 872629-63-5
M. Wt: 324.78
InChI Key: JPZNMIONSMKBRU-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H13ClN4O2S and its molecular weight is 324.78. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Design and Drug Development

This compound is part of a broader class of chemicals that play a critical role in the discovery and development of new drugs. For instance, the discovery of clinical candidate K-604, a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showcases the importance of chemical design in enhancing solubility and oral absorption for potential therapeutic applications (Shibuya et al., 2018). Such compounds are crucial for treating diseases involving ACAT-1 overexpression, indicating the therapeutic potential of structurally related molecules.

Anticancer Activity

The synthesis and anticancer activity evaluation of substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments reveal significant cytotoxicity and anticancer potential against various cancer cell lines, including colon, melanoma, and ovarian cancer (Kovalenko et al., 2012). This research underscores the importance of such compounds in developing new anticancer therapies.

Synthesis and Biological Activity

Further research into the synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has demonstrated significant anticancer and antibacterial activities, revealing the potential of these compounds in medical applications (Berest et al., 2011). The study provides insights into structure-activity relationships, highlighting the versatility of these molecules in drug design.

Novel Synthetic Routes and Photovoltaic Efficiency

Investigations into the spectroscopic properties, ligand protein interactions, and photovoltaic efficiency of benzothiazolinone acetamide analogs, including compounds structurally similar to N-(2-chlorobenzyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, have opened new avenues for their application in dye-sensitized solar cells (DSSCs) and as photosensitizers, demonstrating good light harvesting efficiency (LHE) and promising non-linear optical (NLO) activity (Mary et al., 2020). These findings suggest potential applications beyond pharmaceuticals, including in materials science and renewable energy.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2S/c1-8-12(20)16-13(18-17-8)21-7-11(19)15-6-9-4-2-3-5-10(9)14/h2-5H,6-7H2,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZNMIONSMKBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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